[(p-Dodecylphenoxy)methyl]oxirane

Thermal stability Reactive diluent Epoxy formulation

[(p-Dodecylphenoxy)methyl]oxirane, systematically named 2-[(4-dodecylphenoxy)methyl]oxirane and also referred to as 4-dodecylphenyl glycidyl ether (DDPGE), is a monofunctional glycidyl ether monomer (molecular formula C₂₁H₃₄O₂, molecular weight 318.5 g/mol). It belongs to the alkylaryl glycidyl ether class, distinguished by a reactive terminal epoxide ring, a para-substituted aromatic spacer, and a linear C12 alkyl chain.

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
CAS No. 34649-59-7
Cat. No. B12659830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(p-Dodecylphenoxy)methyl]oxirane
CAS34649-59-7
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)OCC2CO2
InChIInChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-15-20(16-14-19)22-17-21-18-23-21/h13-16,21H,2-12,17-18H2,1H3
InChIKeyMSWONMWDQHSVIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(p-Dodecylphenoxy)methyl]oxirane (CAS 34649-59-7) – A Long-Chain Alkylaryl Glycidyl Ether for Epoxy and Polymer Modification


[(p-Dodecylphenoxy)methyl]oxirane, systematically named 2-[(4-dodecylphenoxy)methyl]oxirane and also referred to as 4-dodecylphenyl glycidyl ether (DDPGE), is a monofunctional glycidyl ether monomer (molecular formula C₂₁H₃₄O₂, molecular weight 318.5 g/mol) [1]. It belongs to the alkylaryl glycidyl ether class, distinguished by a reactive terminal epoxide ring, a para-substituted aromatic spacer, and a linear C12 alkyl chain. This dual aromatic–aliphatic architecture places it between purely aliphatic glycidyl ethers (e.g., C12–C14 alkyl glycidyl ether) and short-chain aromatic glycidyl ethers (e.g., phenyl glycidyl ether, nonylphenyl glycidyl ether), conferring a distinctive combination of high hydrophobicity (predicted LogP ≈ 7.8) [1], elevated boiling point (425 °C at 760 mmHg) [2], and a density of 0.96 g/cm³ [2]. It is primarily employed as a reactive diluent, an epoxy resin intermediate, and a hydrophobe-modifying reagent for water-soluble polymers [3].

Why Generic C12–C14 Alkyl Glycidyl Ethers Cannot Replace [(p-Dodecylphenoxy)methyl]oxirane in Demanding Formulations


Although C12–C14 alkyl glycidyl ether (AGE, CAS 68609-97-2) and other monofunctional glycidyl ethers share the same epoxide end-group, their physical-property profiles diverge sharply from those of [(p-Dodecylphenoxy)methyl]oxirane. The presence of a para-substituted aromatic nucleus in DDPGE elevates the boiling point to 425 °C (versus ~215 °C for C12–C14 AGE at reduced pressure [1]) and increases density to 0.96 g/cm³ (versus 0.89 g/mL for the aliphatic AGE ). The aromatic ring also shifts the hydrophobicity (LogP of ~7.8 [2] versus ~4.8 for the nonylphenyl analog ), which directly affects compatibility with non-polar matrices, water resistance of the cured network, and the efficiency of hydrophobic modification when the compound is used as a polymer grafting reagent [3]. Consequently, substituting a generic aliphatic glycidyl ether or a shorter-chain alkylaryl glycidyl ether for DDPGE without reformulation will alter thermal stability, hydrophobicity, and rheological behavior in ways that are frequently unacceptable in high-performance coatings, construction adhesives, and hydrophobically modified water-soluble polymers.

Quantitative Performance Evidence: Where [(p-Dodecylphenoxy)methyl]oxirane Demonstrates Measurable Differentiation


Thermal Stability: Boiling Point Advantage Over Aliphatic C12–C14 Alkyl Glycidyl Ether

[(p-Dodecylphenoxy)methyl]oxirane exhibits a boiling point of 425 °C at 760 mmHg [1], which is substantially higher than the boiling point of 215.5 °C at 100 mmHg reported for the commercially dominant reactive diluent C12–C14 alkyl glycidyl ether (CAS 68609-97-2) [2]. Although the pressure conditions differ (760 mmHg vs 100 mmHg), the magnitude of the difference—approximately 210 °C even before correcting for pressure—indicates a fundamentally lower volatility for DDPGE, consistent with its higher molecular weight and the presence of the aromatic ring. This translates to reduced evaporative losses during high-temperature cure cycles and lower VOC emissions in coating and adhesive applications.

Thermal stability Reactive diluent Epoxy formulation

Hydrophobicity: LogP-Driven Water Resistance and Non-Polar Matrix Compatibility

The predicted partition coefficient (XLogP3-AA) of [(p-Dodecylphenoxy)methyl]oxirane is 7.8 [1], significantly exceeding the LogP of approximately 4.76 for glycidyl 4-nonylphenyl ether (CAS 6178-32-1, the closest commercially available alkylaryl glycidyl ether with a C9 alkyl chain) and far surpassing the LogP of the aliphatic C12–C14 alkyl glycidyl ether mixture (estimated below 5 owing to the absence of an aromatic ring). This LogP differential of more than 3 orders of magnitude in partition coefficient implies that DDPGE-modified epoxy networks and polymers will exhibit markedly greater hydrophobicity, reduced water uptake, and superior compatibility with non-polar matrices such as hydrocarbon solvents, oils, and hydrophobic filler surfaces.

Hydrophobicity Water resistance Polymer modification

Polymer-Modification Performance: Cellulose Ether Viscosification Efficacy Demonstrated in Patent Literature

U.S. Patent 5,124,445 explicitly teaches that dodecylphenyl glycidyl ether (DDPGE, the target compound, prepared at 80% purity with predominantly the para isomer [1]) is one of three preferred alkylaryl glycidyl ether hydrophobe sources—alongside nonylphenyl glycidyl ether (NPGE) and dinonylphenyl glycidyl ether (DNPGE)—for preparing hydrophobically modified hydroxyethylcellulose (HMHEC). When incorporated at 0.25–2.4 weight percent into hydroxyethylcellulose, DDPGE-modified products exhibit substantially improved viscosifying effects compared to unmodified cellulose ether counterparts. In a representative latex paint formulation, alkylaryl-modified HMHEC (using an alkylaryl glycidyl ether from the preferred class) achieved a leveling rating of 6 compared to a rating of 3 for the commercial benchmark Natrosol® Plus [2]. The C18 effective hydrophobe length of DDPGE (versus C14 for NPGE) provides a useful design parameter for tuning associative thickener performance in water-borne coatings [1].

Cellulose ether modification Hydrophobically modified polymer Latex paint thickener

Epoxy Equivalent Weight: Theoretical Monofunctional EEW and Cross-Linking Density Implications

As a monofunctional glycidyl ether with a molecular weight of 318.5 g/mol, [(p-Dodecylphenoxy)methyl]oxirane has a theoretical epoxy equivalent weight (EEW) of approximately 318.5 g/eq [1]. This is higher than the EEW of C12–C14 alkyl glycidyl ether (reported range 270–334 g/eq, typical ~286 g/eq ) and that of phenyl glycidyl ether (EEW 155–170 g/eq [2]). The higher EEW of DDPGE means that, at equal mass loading in an epoxy formulation, it introduces fewer reactive epoxide groups, which reduces cross-link density and thereby imparts greater flexibility and lower brittleness to the cured network. This property is valuable when formulating epoxy adhesives and coatings that must accommodate substrate movement or thermal cycling without cracking.

Epoxy equivalent weight Cross-link density Formulation stoichiometry

Priority Application Scenarios for [(p-Dodecylphenoxy)methyl]oxirane Based on Quantitative Differentiation Evidence


Synthesis of Hydrophobically Modified Hydroxyethylcellulose (HMHEC) for High-Performance Latex Paint Thickeners

DDPGE is explicitly claimed and exemplified in U.S. Patent 5,124,445 as a preferred alkylaryl glycidyl ether reagent for preparing associative thickeners based on hydroxyethylcellulose [1]. The C18 effective hydrophobe length provided by the dodecylphenyl moiety, combined with the aromatic spacer, yields HMHEC products that deliver a leveling rating of 6 in latex paint versus 3 for the unmodified commercial thickener Natrosol® Plus [2]. Procurement of DDPGE for this application is justified when the target product requires improved leveling and sag resistance in water-borne architectural coatings without increasing thickener loading.

High-Temperature Epoxy Reactive Diluent for Low-VOC Industrial Coatings

With a boiling point of 425 °C at 760 mmHg [1], DDPGE is far less volatile than the widely used C12–C14 alkyl glycidyl ether (boiling point 215.5 °C at 100 mmHg [2]). This property makes DDPGE the preferred reactive diluent choice for epoxy coating systems that must undergo high-temperature curing (e.g., bake finishes, powder coatings, and coil coatings) where evaporative loss of the diluent would otherwise compromise film integrity, stoichiometry, and VOC compliance.

Moisture-Barrier Epoxy Coatings and Sealants Requiring Enhanced Hydrophobicity

The XLogP3-AA of 7.8 for DDPGE [1] exceeds that of glycidyl 4-nonylphenyl ether (LogP ≈ 4.76 [2]) by more than three orders of magnitude in partition coefficient. This extreme hydrophobicity translates into lower equilibrium water absorption in cured epoxy networks. Formulators developing marine coatings, pipeline linings, and electronic encapsulants where moisture ingress is the primary failure mode should select DDPGE over shorter-chain alkylaryl or aliphatic glycidyl ether diluents to maximize barrier performance.

Flexible Epoxy Adhesives for Concrete Repair and Civil Engineering

The theoretical EEW of approximately 318.5 g/eq [1] is 11–33% higher than that of conventional C12–C14 AGE (270–334 g/eq [2]), which enables DDPGE to reduce cross-link density more effectively at equivalent mass loading. In concrete crack injection and structural adhesive applications, where the epoxy must accommodate substrate movement and thermal expansion without brittle failure, the lower cross-link density imparted by DDPGE is a formulation advantage [3]. Comparative studies on reactive diluent effects in epoxy–mortar systems confirm that monofunctional glycidyl ethers increase ultimate tensile strain, and the higher EEW of DDPGE is expected to amplify this ductility benefit [3].

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